ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C25H21FN2O4 and a molecular weight of 432.44 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the ethylamino group: This step involves the reaction of the quinoline intermediate with an appropriate ethylamine derivative.
Esterification: The carboxylic acid group on the quinoline ring is esterified using ethanol and an acid catalyst.
Chemical Reactions Analysis
ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyloxy group, using nucleophiles like amines or thiols
Scientific Research Applications
ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of quinoline-based drugs and their interactions with biological targets
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with DNA and inhibition of topoisomerase enzymes. The compound intercalates into the DNA helix, disrupting the normal function of topoisomerases, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also exhibits anticancer properties.
Quinoline-3-carboxylate: A compound with similar structural features but lacking the fluorobenzoyloxy group.
4-Aminoquinoline: A class of compounds known for their antimalarial and anticancer activities
The unique feature of this compound is the presence of the 4-fluorobenzoyloxy group, which enhances its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
ethyl 4-[2-(4-fluorobenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-2-31-25(30)21-15-28-22-19-6-4-3-5-16(19)9-12-20(22)23(21)27-13-14-32-24(29)17-7-10-18(26)11-8-17/h3-12,15H,2,13-14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJVNFZWDLOHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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